Stat3-IN-1 -

Stat3-IN-1

Catalog Number: EVT-1673741
CAS Number:
Molecular Formula: C28H29NO6
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Stattic (Stat3-IN-1)

Compound Description: Stattic (Stat3-IN-1) is a small molecule inhibitor that specifically targets the Stat3 protein. It exhibits potent inhibitory effects on Stat3 dimerization, a crucial step for Stat3 activation and subsequent translocation to the nucleus, where it regulates the expression of genes involved in cell growth, survival, and inflammation [].

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating chemotherapeutic agent commonly used in treating glioblastoma, a type of aggressive brain tumor. TMZ induces cell death by causing DNA damage, ultimately triggering apoptosis [].

Relevance: While structurally unrelated to Stattic, TMZ's relevance stems from its synergistic anti-cancer effects when combined with Stattic in preclinical models of glioblastoma. This synergy highlights the potential of targeting both Stat3 signaling and DNA damage repair mechanisms as a therapeutic strategy [].

AG-490

Compound Description: AG-490 is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 plays a crucial role in the JAK/STAT signaling pathway, which is frequently dysregulated in various cancers and inflammatory diseases. AG-490 disrupts JAK2 activity, thereby inhibiting downstream signaling events mediated by STAT proteins [].

Relevance: Although structurally distinct from Stattic, AG-490 demonstrates the importance of targeting the JAK/STAT pathway in cancer. Both AG-490 and Stattic target components of this pathway, highlighting its significance in tumor progression and emphasizing the potential of inhibiting different points within this signaling cascade for therapeutic intervention [].

Cinobufagin

Compound Description: Cinobufagin is a natural cardiotoxic steroid belonging to the bufadienolide class. Cinobufagin exhibits anti-cancer properties in various cancer cell lines. Although its exact mechanism of action is complex and not entirely elucidated, studies suggest that cinobufagin induces apoptosis, inhibits cell proliferation, and modulates multiple signaling pathways, including the JAK/STAT pathway [].

Relevance: While structurally different from Stattic, cinobufagin's ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance by downregulating MCL-1 through the JAK/STAT pathway highlights a shared target. Both compounds demonstrate the potential of targeting the JAK/STAT pathway to enhance the efficacy of anti-cancer therapies [].

Cinobufotalin

Compound Description: Cinobufotalin is another bufadienolide compound with a close structural resemblance to cinobufagin. Similar to cinobufagin, cinobufotalin also demonstrates anti-cancer activity in various cancer cell lines. It exerts its effects through multiple mechanisms, including inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways involved in cancer cell survival and growth [].

Relevance: Despite their structural differences from Stattic, both cinobufotalin and cinobufagin's capacity to enhance TRAIL-induced apoptosis in breast cancer cells through MCL-1 downregulation via the JAK/STAT pathway emphasizes their shared target. This shared mechanism highlights the potential of targeting MCL-1 or JAK2 to overcome TRAIL resistance in breast cancer [].

E3330

Compound Description: E3330 is a small-molecule inhibitor that specifically targets the redox function of apurinic/apyrimidinic endonuclease/redox factor-1 (APE1/Ref-1), also known as Ref-1. Ref-1 possesses DNA repair activity and regulates the activity of various transcription factors, including those involved in tumorigenesis. E3330 disrupts the redox function of Ref-1, potentially inhibiting the activation of oncogenic transcription factors and sensitizing cancer cells to oxidative stress [].

Relevance: While E3330 primarily targets Ref-1, its relevance to Stattic stems from the interconnected nature of signaling pathways in cancer. Inhibiting Ref-1 with E3330 activates NRF2, a transcription factor involved in antioxidant defense mechanisms. Interestingly, Stat3, the target of Stattic, has been shown to negatively regulate NRF2 in some contexts. Therefore, both E3330 and Stattic, through their respective targets, might influence the delicate balance of cellular redox status and survival pathways in cancer cells [].

Source

Stat3-IN-1 was developed as part of ongoing research to inhibit the STAT3 signaling pathway, which is often dysregulated in cancerous cells. The compound has been synthesized and characterized through various methods aimed at understanding its efficacy and mechanism of action against STAT3.

Classification

Stat3-IN-1 falls under the category of small molecule inhibitors specifically designed to target transcription factors. It is classified as a pharmacological agent with potential applications in oncology and immunology.

Synthesis Analysis

Methods

The synthesis of Stat3-IN-1 involves several key steps typically associated with organic chemistry techniques. These may include:

  • Reagents: Specific reagents are selected based on the desired chemical transformations required to build the compound.
  • Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance yield and purity.
  • Purification: Techniques such as chromatography may be employed to isolate Stat3-IN-1 from reaction mixtures.

Technical Details

The synthesis often utilizes established protocols for creating small molecules that inhibit protein-protein interactions or disrupt signaling pathways. The precise synthetic route can vary based on the desired modifications to enhance potency or selectivity against STAT3.

Molecular Structure Analysis

Structure

The molecular structure of Stat3-IN-1 can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide insights into the three-dimensional arrangement of atoms within the compound, which is critical for understanding its interaction with the STAT3 protein.

Data

Key structural features typically include functional groups that allow for specific binding to the active site of STAT3. The molecular formula, molecular weight, and specific stereochemistry are essential data points for characterizing Stat3-IN-1.

Chemical Reactions Analysis

Reactions

Stat3-IN-1 undergoes specific chemical reactions that facilitate its interaction with STAT3. These reactions may include:

  • Binding Interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket of STAT3.
  • Conformational Changes: Upon binding, Stat3-IN-1 may induce conformational changes in STAT3 that inhibit its transcriptional activity.

Technical Details

Kinetic studies can be performed to assess the binding affinity of Stat3-IN-1 for STAT3, often using surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.

Mechanism of Action

Process

The mechanism by which Stat3-IN-1 exerts its effects involves:

  1. Inhibition of Phosphorylation: By preventing phosphorylation at critical tyrosine residues (such as tyrosine 705), Stat3-IN-1 effectively inhibits the activation of STAT3.
  2. Disruption of Dimerization: The compound may prevent the formation of homo- or heterodimers necessary for nuclear translocation and subsequent transcriptional activation.

Data

Studies have demonstrated that treatment with Stat3-IN-1 leads to decreased expression of STAT3 target genes involved in proliferation and survival pathways in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

Stat3-IN-1 exhibits specific physical properties such as:

  • Melting Point: Characteristic temperature range where the compound transitions from solid to liquid.
  • Solubility: Solubility profiles in various solvents are essential for formulation development.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with other biomolecules, and potential metabolic pathways when administered in vivo. Data on these properties can guide dosing regimens and formulation strategies.

Applications

Scientific Uses

Stat3-IN-1 has significant potential applications in scientific research and clinical settings, including:

  • Cancer Therapy: As an inhibitor of the STAT3 pathway, it could be utilized in treating cancers where STAT3 is constitutively active.
  • Autoimmune Diseases: By modulating immune responses mediated by STAT3, it may offer therapeutic benefits in autoimmune conditions.
  • Research Tool: Stat3-IN-1 serves as a valuable tool for investigating the biological roles of STAT3 in various cellular contexts.

Properties

Product Name

Stat3-IN-1

IUPAC Name

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+

InChI Key

KOZAEBHIXYBHKA-FCXQYMQBSA-N

SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.